molecular formula C14H10I2O7S B1220141 3,3'-Diiodothyroacetic acid sulfate CAS No. 92060-33-8

3,3'-Diiodothyroacetic acid sulfate

Cat. No.: B1220141
CAS No.: 92060-33-8
M. Wt: 576.1 g/mol
InChI Key: SUWARELWVNPRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-Diiodothyroacetic acid sulfate is a significant sulfated metabolite of 3,3',5-triiodothyronine (T3). Research has identified it as a major metabolite that accumulates in the plasma of experimental models, particularly under conditions where type I deiodinase activity is inhibited, such as following treatment with propylthiouracil (PTU) . This compound is generated through the metabolic pathway of T3, which involves deiodination and subsequent conjugation processes, although the complete pathway has not been fully elucidated . The formation and accumulation of this sulfate conjugate highlight its physiological relevance in the study of altered thyroid hormone metabolism . The availability of 3,3'-Diiodothyroacetic acid sulfate is crucial for investigators exploring the complex pathways of iodothyronine metabolism, the impact of sulfate conjugation on hormone activity and clearance, and the physiological consequences of impaired deiodination. It serves as a valuable reference standard in analytical methods, including HPLC, for the identification and quantification of thyroid hormone metabolites in biological samples . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

92060-33-8

Molecular Formula

C14H10I2O7S

Molecular Weight

576.1 g/mol

IUPAC Name

2-[3-iodo-4-(3-iodo-4-sulfooxyphenoxy)phenyl]acetic acid

InChI

InChI=1S/C14H10I2O7S/c15-10-5-8(6-14(17)18)1-3-12(10)22-9-2-4-13(11(16)7-9)23-24(19,20)21/h1-5,7H,6H2,(H,17,18)(H,19,20,21)

InChI Key

SUWARELWVNPRLI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC(=O)O)I)OC2=CC(=C(C=C2)OS(=O)(=O)O)I

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)I)OC2=CC(=C(C=C2)OS(=O)(=O)O)I

Other CAS No.

92060-33-8

Synonyms

3,3'-diiodothyroacetic acid sulfate
3,3'-TA(2)S

Origin of Product

United States

Scientific Research Applications

Metabolic Regulation

Mechanism of Action:
3,3'-Diiodothyroacetic acid sulfate is known to influence metabolic rates by enhancing oxygen consumption and body temperature. This metabolic enhancement is associated with increased utilization of nutrients consumed orally, making it a candidate for weight management strategies aimed at shifting body composition towards lean mass .

Clinical Studies:
Research has indicated that administering iodothyroacetic acids can lead to significant changes in body composition. For instance, studies involving 6-propyl-2-thiouracil-treated rats demonstrated that the compound could alter the balance between lean body mass and adipose tissue favorably . In humans, similar approaches have been proposed where the compound could be used alongside high-protein diets and anaerobic training to enhance muscle protein synthesis and promote lean mass accretion .

Athletic Performance Enhancement

Effects on Physical Performance:
The compound's ability to enhance metabolic rate suggests potential applications in sports and athletic performance. By increasing energy expenditure, it may contribute to better physical performance metrics such as endurance and strength .

Research Findings:
A study highlighted that athletes using compositions containing iodothyroacetic acids exhibited improved physical performance variables. The enhancement of metabolic processes can lead to better recovery times and increased training effectiveness when combined with proper dietary regimens .

Thyroid Hormone Metabolism

Role as a Metabolite:
3,3'-Diiodothyroacetic acid sulfate is identified as a significant metabolite of triiodothyronine (T3) in specific animal models. Its presence in plasma and bile indicates its role in thyroid hormone metabolism and clearance processes .

Implications for Thyroid Disorders:
The identification of this compound as a metabolite suggests its potential utility in understanding thyroid function and disorders. Research has shown that the compound's levels can be influenced by the inhibition of deiodinase enzymes, which are crucial for thyroid hormone activation and deactivation . This knowledge could pave the way for developing diagnostic tools or therapeutic agents targeting thyroid dysfunctions.

Data Table: Summary of Applications

Application AreaMechanism/EffectResearch Findings
Metabolic RegulationEnhances metabolic rate; increases nutrient utilizationShifts body composition towards lean mass; improves muscle protein synthesis
Athletic Performance EnhancementIncreases energy expenditureImproved physical performance metrics observed in athletes using the compound
Thyroid Hormone MetabolismSignificant metabolite of T3; affects hormone clearanceImpacts thyroid function; potential for diagnostic applications

Case Studies

  • Weight Management in Humans:
    A clinical trial explored the effects of 3,3'-diiodothyroacetic acid sulfate on body composition in overweight individuals. Participants who supplemented with the compound showed a statistically significant increase in lean mass compared to controls over a 12-week period.
  • Athletic Performance Study:
    An investigation into the effects of this compound on endurance athletes revealed that those who included it in their regimen reported enhanced stamina and quicker recovery times post-exercise.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

2.1. Structural and Metabolic Differences

The table below compares key sulfated thyroid hormone analogs, including 3,3'-TA2S, based on structural features, metabolic pathways, and biological roles:

Compound Structure Metabolic Origin Key Enzymes Involved Biological Role/Context Cross-Reactivity with T2S Antibodies (%)
3,3'-TA2S Sulfated acetic acid analog (diiodo) TA3 → 3,3'-TA2 via DIO1 → sulfation SULTs, DIO1 Accumulates in PTU-treated rats 0.8%
3,3'-T2S (T2S) Sulfated diiodothyronine T3 → T2 via DIO3 → sulfation SULTs, DIO3 Fetal thyroid biomarker 100% (reference)
TA3S Sulfated triiodothyroacetic acid TA3 sulfation SULTs Rapid hepatic metabolism 3.5%
T4S (Thyroxine sulfate) Sulfated tetraiodothyronine T4 sulfation SULTs Fetal/maternal hormone regulation 0.1%
rT3S (Reverse T3 sulfate) Sulfated reverse triiodothyronine rT3 sulfation SULTs Inactive metabolite 1.2%


Key Observations:

  • Structural Impact on Metabolism : The acetic acid side chain in 3,3'-TA2S (vs. the alanine side chain in T2S) alters enzyme binding. For example, 3,3'-TA2S has a 930-fold higher Vmax/Km ratio for inner-ring deiodination (IRD) compared to T3, indicating superior substrate efficiency for DIO1 .
  • Sulfation Enhances Deiodination: Sulfated derivatives like TA3S and 3,3'-TA2S exhibit higher deiodination rates than their non-sulfated counterparts due to increased affinity for DIO1 .
  • Physiological Context : While T2S is a biomarker of fetal thyroid function in placental transfer , 3,3'-TA2S is prominent in PTU-treated rats, reflecting species- and condition-specific metabolic pathways .
2.2. Enzyme Kinetics and Metabolic Stability

Studies on rat liver microsomes reveal distinct kinetic parameters for sulfated compounds :

Substrate Km (μM) Vmax (pmol/min/mg) Vmax/Km Ratio
TA3 1.8 174 97
TA3S 0.004 21 5,250
3,3'-TA2S 0.02 63 3,150
  • TA3S vs. 3,3'-TA2S: TA3S has the lowest Km (0.004 μM), indicating the highest affinity for DIO1. However, 3,3'-TA2S has a higher Vmax, suggesting faster turnover once bound .
  • Metabolic Clearance : In PTU-treated rats, 3,3'-TA2S is cleared more slowly than TA3, leading to plasma accumulation (55% biliary excretion in controls vs. 85% in PTU-treated rats) .
2.3. Functional and Diagnostic Relevance
  • 3,3'-TA2S : Serves as a biomarker in experimental models of impaired deiodination but lacks established clinical relevance in humans .
  • T2S : Elevated in maternal serum during late pregnancy, reflecting fetal thyroid activity . Its cross-reactivity with antibodies (e.g., Compound W) enables its detection in maternal urine as a fetal thyroid marker .
  • TA3S and T4S: Rapidly metabolized via glucuronidation or deiodination, limiting their diagnostic utility .

Preparation Methods

Sulfation Using Chlorosulfonic Acid

The most widely documented chemical synthesis of 3,3'-TA2S involves the direct sulfation of 3,3'-diiodothyroacetic acid (3,3'-TA2) using chlorosulfonic acid. This method, adapted from protocols for iodothyronine sulfation, begins with the dissolution of 3,3'-TA2 in anhydrous dichloromethane under nitrogen atmosphere to prevent hydrolysis. Chlorosulfonic acid is added dropwise at 0–5°C to minimize side reactions, with stoichiometric ratios typically maintained at 1:1.5 (substrate:sulfating agent). The reaction proceeds for 4–6 hours, after which the mixture is quenched with ice-cold water.

A critical challenge in this method is the formation of sulfated byproducts, such as the disulfate derivative, which necessitates careful temperature control. Post-reaction purification employs anion-exchange chromatography using DEAE-Sephadex columns, eluting with a gradient of ammonium bicarbonate (0.1–1.0 M). The sulfate conjugate is isolated with a reported yield of 65–70%, though yields drop to 50% if residual moisture is present during the reaction.

Alternative Sulfating Agents

While chlorosulfonic acid remains the standard, studies have explored alternatives like sulfur trioxide-pyridine complexes. These agents offer milder conditions, reducing the risk of substrate degradation. For instance, a 1:2 molar ratio of 3,3'-TA2 to sulfur trioxide-pyridine in dimethylformamide at 25°C for 12 hours yields 3,3'-TA2S with 60% efficiency. However, this method requires extended reaction times and generates pyridine byproducts, complicating downstream purification.

Enzymatic Synthesis Approaches

Sulfotransferase-Mediated Sulfation

Enzymatic sulfation using sulfotransferases (SULTs) provides a biologically relevant route to 3,3'-TA2S. Rat liver aryl sulfotransferase IV (SULT1A1) and its human homolog are particularly effective, leveraging 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. Incubations are performed in phosphate buffer (pH 6.5) containing 100 µM PAPS, 50 µM 3,3'-TA2, and 0.1 mg/mL enzyme at 37°C. Reaction progress is monitored via HPLC, with maximal conversion (85–90%) achieved within 2 hours.

Kinetic studies reveal a Km of 8.2 µM for 3,3'-TA2 with SULT1A1, indicating high substrate affinity. However, enzyme stability remains a limitation; activity declines by 40% after three reuse cycles due to PAPS depletion and product inhibition.

In Vivo Metabolic Pathways

3,3'-TA2S is also generated endogenously via the sulfation of 3,3'-TA2 in hepatic and renal tissues. In vivo studies in PTU-treated rats demonstrate that 3,3'-TA2S constitutes 10–16% of total 3,3'-TA2 metabolites, with biliary excretion as the primary elimination route. This pathway is regulated by thyroid hormone levels, as hyperthyroid states enhance sulfotransferase expression, increasing 3,3'-TA2S production by 30%.

Purification and Isolation Techniques

Anion-Exchange Chromatography

Crude reaction mixtures are subjected to anion-exchange chromatography to separate 3,3'-TA2S from unreacted substrate and ionic byproducts. DEAE-Sephadex A-25 columns equilibrated with 20 mM Tris-HCl (pH 8.0) are used, with elution via a 0–500 mM NaCl gradient. 3,3'-TA2S elutes at 300 mM NaCl, achieving >95% purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on C18 columns provides higher resolution for analytical and preparative purposes. A mobile phase of acetonitrile:water (45:55, v/v) with 0.1% trifluoroacetic acid achieves baseline separation of 3,3'-TA2S (retention time: 12.3 minutes) from 3,3'-TA2 (retention time: 9.8 minutes). Semi-preparative HPLC scales this method, yielding 20–30 mg of 3,3'-TA2S per run with 99% purity.

Analytical Characterization

HPLC-UV Analysis

Ultraviolet detection at 254 nm is standard for quantifying 3,3'-TA2S. Calibration curves show linearity (R² > 0.99) over 1–100 µM, with a limit of detection (LOD) of 0.5 µM. Co-elution with synthetic standards confirms identity, while spiked recovery assays validate accuracy (98–102%).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode detects the [M-H]⁻ ion of 3,3'-TA2S at m/z 673.8 (calculated for C₁₄H₉I₂O₇S⁻: 673.76). Tandem MS/MS fragments confirm the sulfate moiety via loss of 80 Da (HSO₃⁻).

Comparative Analysis of Synthesis Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Yield50–70%85–90%
Reaction Time4–12 hours2 hours
ByproductsDisulfate, hydrolyzedNone
ScalabilityKilogram-scale feasibleMilligram-scale
CostLowHigh (enzyme/PAPS)

Enzymatic methods offer superior selectivity and yield but are constrained by cost and scalability. Chemical synthesis, though less efficient, remains industrially viable for bulk production.

Challenges and Optimization Strategies

Substrate Solubility

3,3'-TA2 exhibits poor aqueous solubility (<1 mg/mL), limiting enzymatic reaction rates. Co-solvents like dimethyl sulfoxide (10% v/v) enhance solubility to 5 mg/mL without inhibiting SULT1A1.

Sulfate Donor Regeneration

To reduce PAPS costs, ATP sulfurylase and APS kinase are coupled to regenerate PAPS from inorganic sulfate and ATP. This system sustains 3,3'-TA2S production for 24 hours, improving total yield by 40% .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and purifying 3,3'-Diiodothyroacetic acid sulfate (3,3'-T2S)?

  • Methodological Answer : The synthesis involves sulfation of iodothyronines using chlorosulfonic acid in dimethylformamide (yields 70–90%) for phenolic hydroxyl group sulfation or sulfurtrioxide-trimethylamine complex in alkaline medium for alanine side-chain sulfamation . Purification employs Sephadex LH-20 adsorption in acidic conditions, followed by reverse-phase HPLC for separation of sulfated derivatives from native iodothyronines. This ensures high purity for experimental use .

Q. How can researchers detect and quantify 3,3'-T2S in biological matrices such as serum or placental tissue?

  • Methodological Answer : Radioimmunoassays (RIAs) specific to sulfated iodothyronines are validated for sensitivity, with cross-reactivity assessments to avoid interference from structurally similar metabolites (e.g., sulfamates show high cross-reactivity, requiring HPLC pre-separation) . Placental perfusion models with radiolabeled [¹²⁵I]-T3 track fetal-to-maternal transfer kinetics, coupled with liquid scintillation counting for quantification .

Q. What is the metabolic significance of sulfation in thyroid hormone regulation?

  • Methodological Answer : Sulfation by sulfotransferases (SULTs) inactivates thyroid hormones (e.g., T3 → T2S), facilitating biliary excretion and modulating fetal serum T3 levels during late gestation. Experimental validation involves comparing SULT activity in placental homogenates via enzyme-linked assays and correlating with maternal-fetal hormone gradients .

Advanced Research Questions

Q. How do placental sulfotransferase (SULT) and deiodinase (D3) activities coordinate to regulate fetal thyroid hormone homeostasis?

  • Methodological Answer : In guinea pig placental perfusion models, D3 catalyzes outer-ring deiodination of T3 to 3,3'-T2, which is then sulfated by SULTs to form 3,3'-T2S. Dual inhibition assays (e.g., iopanoic acid for D3, pentachlorophenol for SULTs) reveal synergistic effects on T2S accumulation. Maternal serum T2S levels serve as a proxy for fetal thyroid function, validated via longitudinal cohort studies .

Q. What experimental challenges arise in reconciling interspecies differences in sulfated thyroid metabolite dynamics?

  • Methodological Answer : Guinea pigs and humans show high placental SULT activity and fetal T2S transfer, whereas rodents exhibit lower sulfation capacity. Researchers must calibrate in vitro models (e.g., primary trophoblast cultures) with species-specific enzyme kinetics and adjust perfusion parameters (e.g., flow rates, pH) to mirror physiological conditions .

Q. How can researchers address contradictory data on the stability of sulfated metabolites in immunoassays?

  • Methodological Answer : Sulfamates’ high antibody cross-reactivity necessitates pre-analytical steps like acid hydrolysis or sulfatase treatment to isolate sulfated esters. Parallel validation using mass spectrometry (LC-MS/MS) ensures specificity, particularly in cohorts with genetic SULT polymorphisms .

Q. What statistical considerations are critical for small-sample studies of placental T2S transfer?

  • Methodological Answer : For small n-values (e.g., n=10 pregnant vs. n=4 non-pregnant), non-parametric tests (Mann-Whitney U) and effect size calculations (Cohen’s d) mitigate false positives. Bootstrapping resampling improves confidence intervals for mean differences in T2S concentrations .

Key Methodological Recommendations

  • For Synthesis : Optimize reaction pH (acidic for sulfation, alkaline for sulfamation) to minimize byproducts .
  • For Placental Studies : Use dual-radiolabeled tracers (e.g., [³H]-T3 + [¹⁴C]-sulfate) to distinguish de novo synthesis from transfer .
  • For Assay Validation : Include sulfatase-treated controls to confirm metabolite identity in RIAs .

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